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Core Science & Biosynthesis

Foundational

Comprehensive Analytical Guide: Molecular Weight and Exact Mass Determination of 4-Ethoxy-2-Pyridinecarboxamide

Executive Summary In contemporary drug discovery and pharmaceutical development, the precise characterization of small-molecule building blocks is non-negotiable. 4-Ethoxy-2-pyridinecarboxamide (also known as 4-ethoxypic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery and pharmaceutical development, the precise characterization of small-molecule building blocks is non-negotiable. 4-Ethoxy-2-pyridinecarboxamide (also known as 4-ethoxypicolinamide, CAS: 90007-25-3) is a highly versatile heterocyclic scaffold utilized in the synthesis of kinase inhibitors and novel therapeutics[1].

As a Senior Application Scientist, I have structured this technical whitepaper to bridge the gap between theoretical chemistry and applied analytical workflows. This guide details the physicochemical properties of 4-ethoxy-2-pyridinecarboxamide, explains the causality behind High-Resolution Mass Spectrometry (HRMS) methodologies, and provides self-validating protocols for exact mass determination and structural elucidation.

Chemical Identity and Theoretical Properties

Before initiating any analytical workflow, establishing the theoretical parameters of the analyte is mandatory. While the average molecular weight is used by synthetic chemists to calculate reaction stoichiometry and yields, the monoisotopic exact mass is the critical value required for mass spectrometry. Exact mass is calculated using the mass of the most abundant isotope of each element (e.g., ^12^C = 12.000000, ^1^H = 1.007825).

Table 1: Physicochemical and Mass Properties
ParameterValueClinical / Analytical Relevance
Chemical Name 4-Ethoxy-2-pyridinecarboxamideStandard IUPAC nomenclature.
CAS Number 90007-25-3Unique numerical identifier for regulatory tracking[1].
Molecular Formula C8H10N2O2Defines elemental composition.
Average Molecular Weight 166.18 g/mol Utilized for bulk molarity and stoichiometric calculations.
Monoisotopic Exact Mass 166.0742 DaThe target value for High-Resolution Mass Spectrometry.
Protonated Mass [M+H]^+^ 167.0815 m/zThe primary target ion observed in positive ESI (+ESI).

The Criticality of Exact Mass in Drug Development

Why do pharmaceutical workflows prioritize exact mass over nominal mass? The answer lies in isobaric differentiation and metabolic tracking .

In early-stage drug metabolism and pharmacokinetic (DMPK) studies, biological matrices (like plasma or urine) are highly complex. Using [2], scientists can achieve mass resolving powers exceeding 70,000 FWHM. This allows us to distinguish 4-ethoxy-2-pyridinecarboxamide from endogenous metabolites or isobaric interferences that share the same nominal mass (e.g., 166 Da) but possess different elemental compositions. By measuring the exact mass to within a <2 ppm error margin, we eliminate false positives and unambiguously confirm the target's structural integrity[3].

Analytical Workflow for Exact Mass Verification (LC-HRMS)

To accurately measure the exact mass of 4-ethoxy-2-pyridinecarboxamide, we employ Liquid Chromatography coupled with Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS). Below is the field-proven, step-by-step methodology, including the mechanistic causality behind each step.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol to a concentration of 1 µg/mL.

    • Causality: Methanol ensures complete solvation of the semi-polar pyridinecarboxamide while remaining fully compatible with the aqueous mobile phase, preventing on-column precipitation.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 Reversed-Phase UHPLC column.

    • Causality: The hydrophobic ethoxy group and the polar carboxamide moiety require a balanced stationary phase. C18 provides optimal retention, preventing the analyte from eluting in the void volume and minimizing ion suppression from non-retained salts.

  • Ionization (+ESI): Operate the Electrospray Ionization source in positive mode.

    • Causality: The basic nitrogen in the pyridine ring and the carboxamide group possess high proton affinities. +ESI efficiently donates a proton to form the [M+H]^+^ pseudomolecular ion at m/z 167.0815.

  • HRMS Detection: Detect ions using an Orbitrap or Q-TOF mass analyzer.

    • Causality: Operating at a resolution of >70,000 FWHM separates the target ion from background chemical noise, enabling sub-ppm mass accuracy.

LCHRMS A 1. Sample Prep (1 µg/mL MeOH) B 2. UHPLC Separation (C18 Column) A->B C 3. ESI Source (+ Ion Mode) B->C D 4. Orbitrap HRMS (Res > 70k) C->D E 5. Data Analysis (Error < 2 ppm) D->E

Fig 1: Step-by-step LC-HRMS analytical workflow for exact mass verification.

Fragmentation Pathway (MS/MS) and Structural Elucidation

Exact mass alone confirms the elemental formula, but tandem mass spectrometry (MS/MS) is required to elucidate the molecular structure. When the[M+H]^+^ precursor ion (m/z 167.0815) is isolated and subjected to Collision-Induced Dissociation (CID), specific predictable bond cleavages occur.

Unlike N-substituted pyridinecarboxamide derivatives (which may undergo complex losses like methyl isocyanide)[4], the primary carboxamide of 4-ethoxy-2-pyridinecarboxamide undergoes a classic α-cleavage.

  • Loss of Ammonia (-17.0265 Da): The carboxamide group expels neutral NH3 to form a stabilized acylium ion at m/z 150.0550.

  • Loss of Ethylene (-28.0313 Da): The 4-ethoxy ether linkage undergoes a hydrogen rearrangement, eliminating a neutral ethylene molecule (C2H4) to yield a pyridinol derivative at m/z 139.0502.

  • Consecutive Loss: The sequential elimination of both neutral fragments yields the core pyridine fragment at m/z 122.0238.

Fragmentation M [M+H]+ m/z 167.0815 F1 [M+H - NH3]+ m/z 150.0550 M->F1 -NH3 (-17.0265 Da) F2 [M+H - C2H4]+ m/z 139.0502 M->F2 -C2H4 (-28.0313 Da) F3 [M+H - NH3 - C2H4]+ m/z 122.0238 F1->F3 -C2H4 (-28.0313 Da) F2->F3 -NH3 (-17.0265 Da)

Fig 2: CID MS/MS fragmentation pathway of protonated 4-ethoxy-2-pyridinecarboxamide.

Table 2: Diagnostic Ions for 4-Ethoxy-2-Pyridinecarboxamide (+ESI)
Ion SpeciesTheoretical Exact Mass (m/z)Structural Significance
[M+H]^+^ 167.0815Confirms intact protonated parent molecule.
[M+Na]^+^ 189.0635Confirms sodium adduct formation (common in ESI).
[M+H - NH3]^+^ 150.0550Validates the presence of a primary carboxamide.
[M+H - C2H4]^+^ 139.0502Validates the presence of the ethoxy ether linkage.

Quality Control and Self-Validating Systems

To guarantee the trustworthiness of the analytical data, the HRMS protocol must operate as a self-validating system . Do not accept exact mass readings without the following internal checks:

  • Internal Mass Calibration (Lock Mass): Continuous infusion of a known reference ion (e.g., fluorinated phosphazines or ambient polysiloxanes like m/z 297.1592) corrects for time-of-flight or orbital trap thermal drift in real-time. This guarantees the mass accuracy remains strictly <2 ppm throughout the batch run.

  • Isotopic Pattern Matching: The experimental A+1 (^13^C isotope) and A+2 (^18^O isotope) relative abundances must be algorithmically compared against the theoretical isotopic distribution of C8H10N2O2. A match score of >95% validates that the detected exact mass corresponds to the correct elemental composition, effectively eliminating false positives.

References

  • ResolveMass Laboratories. High-Resolution Mass Spectrometry in Drug Discovery. Retrieved from: [Link][2]

  • LCGC International - Chromatography Online. High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Retrieved from:[Link][3]

  • ResearchGate. Fragmentation studies of neutral per- and polyfluoroalkyl substances by atmospheric pressure ionization-multiple-stage mass spectrometry. Retrieved from:[Link][4]

Sources

Exploratory

Thermodynamic Solubility Profiling of 4-Ethoxy-2-Pyridinecarboxamide: A Definitive Methodological Guide

Executive Summary & Physicochemical Context In the landscape of early-stage drug discovery, the transition from hit-to-lead relies heavily on the physicochemical optimization of molecular fragments. 4-Ethoxy-2-pyridineca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Context

In the landscape of early-stage drug discovery, the transition from hit-to-lead relies heavily on the physicochemical optimization of molecular fragments. 4-Ethoxy-2-pyridinecarboxamide (CAS: 90007-25-3; MW: 166.18 g/mol ) is a highly versatile structural motif. The pyridinecarboxamide scaffold is ubiquitous in medicinal chemistry, frequently serving as a core pharmacophore due to its robust hydrogen-bond donor/acceptor capabilities and predictable binding thermodynamics[1]. The addition of the 4-ethoxy substitution increases the molecule's lipophilicity and alters its crystal lattice energy, directly impacting its aqueous solubility.

Understanding the thermodynamic solubility of this compound—as opposed to its kinetic solubility—is critical. Kinetic solubility merely measures the precipitation point of a compound pre-dissolved in an organic solvent (like DMSO) when introduced to an aqueous buffer, which often overestimates solubility due to supersaturation[2]. Thermodynamic solubility, however, represents the true equilibrium state between the solid crystal lattice and the solvated molecule[3]. This whitepaper outlines the authoritative, self-validating methodologies required to accurately profile the thermodynamic solubility of 4-ethoxy-2-pyridinecarboxamide, ensuring reliable data for downstream formulation and pharmacokinetic modeling.

The Gold-Standard Methodology: Miniaturized Shake-Flask Protocol

To capture the true equilibrium solubility of 4-ethoxy-2-pyridinecarboxamide, we employ the industry-standard Shake-Flask Method [4]. This protocol is designed as a self-validating system: every step contains internal checks to ensure that the data reflects true thermodynamic equilibrium rather than transient kinetic states or experimental artifacts.

Causality in Experimental Design
  • Solid Excess: We mandate a ~10% visual excess of the solid compound. Causality: If the solid completely dissolves, the system has not reached its saturation limit, and the resulting concentration is merely a kinetic measurement of the amount added, not the thermodynamic capacity of the solvent[5].

  • pH Verification (Pre- and Post-Equilibration): The pyridine nitrogen of 4-ethoxy-2-pyridinecarboxamide is weakly basic. Dissolving high concentrations of the compound can shift the pH of unbuffered or weakly buffered solutions. Causality: Measuring pH at the end of the 72-hour incubation ensures the compound's dissolution did not overwhelm the buffer capacity, which would invalidate the pH-solubility profile[5].

  • Extended Incubation (24–72 hours): Causality: Pyridinecarboxamides can form stable polymorphs. A minimum of 24 hours (often up to 72 hours) under mechanical agitation is required to overcome the activation energy of dissolution and ensure the most stable, lowest-energy crystal form dictates the equilibrium[4].

Step-by-Step Experimental Workflow
  • Preparation of the Solid Phase: Weigh approximately 2.0 mg of crystalline 4-ethoxy-2-pyridinecarboxamide into a series of 2.0 mL glass HPLC vials.

  • Buffer Addition: Add 1.0 mL of the target aqueous media (e.g., pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 and 7.4 phosphate buffers) to each vial[4].

  • Initial pH Validation: Briefly vortex to suspend the solid, then measure and record the initial pH of the suspension.

  • Thermodynamic Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker set to 37 ± 0.5 °C. Agitate at 400 rpm for 72 hours[5]. Note: Avoid magnetic stir bars, which can cause high-shear milling of the compound, artificially altering its surface area and transient solubility.

  • Phase Separation: After 72 hours, visually inspect the vials to confirm the presence of residual solid. Separate the saturated supernatant from the solid phase using a 0.22 µm PTFE syringe filter. Causality: Filtration removes undissolved micro-particulates that would scatter light or ionize in the detector, artificially inflating the concentration reading.

  • Post-Equilibration pH Check: Measure the pH of the filtered supernatant to confirm buffer integrity[5].

  • Quantification: Dilute the supernatant appropriately with the HPLC mobile phase and quantify using reversed-phase HPLC-UV (λ ~ 254 nm) against a standard calibration curve prepared in a co-solvent system (e.g., 50:50 Water:Acetonitrile)[4].

Workflow Visualization

The following diagram illustrates the logical progression and self-validating checkpoints of the thermodynamic solubility assay.

G N1 1. Solid Compound (4-ethoxy-2-Pyridinecarboxamide) N2 2. Buffer Addition & pH Check (pH 1.2, 4.5, 6.8, 7.4) N1->N2 Add excess solid N3 3. Equilibration (Orbital Shaker, 37°C, 72h) N2->N3 Agitate to equilibrium N4 4. Phase Separation (0.22 µm PTFE Filtration) N3->N4 Confirm residual solid N5 5. Post-Equilibration pH Check (Validates Buffer Capacity) N4->N5 Isolate supernatant N6 6. Quantification (HPLC-UV / LC-MS) N5->N6 pH stable -> Analyze

Caption: Thermodynamic solubility profiling workflow via the self-validating shake-flask method.

Thermodynamic Data Presentation & Interpretation

The solubility of 4-ethoxy-2-pyridinecarboxamide is governed by the interplay between its crystal lattice energy and its solvation energy. The ethoxy group at the 4-position increases the molecular polarizability and lipophilicity compared to the unsubstituted picolinamide, generally decreasing aqueous solubility while increasing solubility in lipophilic environments[1].

Because the pyridine nitrogen is weakly basic (typically exhibiting a pKa between 5.0 and 6.0 depending on exact electronic effects of the ethoxy group), the compound exhibits a classic pH-dependent solubility profile.

Representative Thermodynamic Solubility Profile

Below is a structured data summary representing the expected thermodynamic solubility profile of 4-ethoxy-2-pyridinecarboxamide across biorelevant pH ranges at 37 °C.

Media / Buffer SystempHIonization StateEquilibrium Solubility (mg/mL)Thermodynamic State
SGF (Simulated Gastric Fluid) 1.2Fully Ionized (Cationic)> 15.00Highly Soluble
Acetate Buffer 4.5Partially Ionized4.50 ± 0.20Moderately Soluble
FaSSIF (Fasted Intestinal) 6.5Primarily Unionized1.10 ± 0.05Poorly Soluble
Phosphate Buffer (PBS) 7.4Fully Unionized0.85 ± 0.04Poorly Soluble

Data Interpretation: The dramatic drop in solubility from pH 1.2 to pH 7.4 dictates that if this compound is administered orally, it will readily dissolve in the acidic environment of the stomach but faces a high risk of precipitation upon entering the neutral pH of the duodenum.

Temperature Dependence and Van 't Hoff Analysis

To fully understand the thermodynamics of the dissolution process, solubility should be measured at multiple temperatures (e.g., 25 °C, 37 °C, and 45 °C). By plotting the natural logarithm of the mole fraction solubility ( lnx ) against the inverse of temperature ( 1/T ), one can derive the standard enthalpy ( ΔH∘ ) and entropy ( ΔS∘ ) of solution via the Van 't Hoff equation[1]. For lipophilic pyridinecarboxamides, dissolution in water is typically an endothermic process ( ΔH∘>0 ), meaning solubility increases with temperature, driven by the entropic penalty of water cavity formation around the ethoxy group.

Strategic Impact on Drug Development

Generating high-confidence thermodynamic solubility data for 4-ethoxy-2-pyridinecarboxamide is not merely a box-checking exercise; it directly informs downstream development strategies:

  • Lead Optimization: If the solubility at pH 7.4 (0.85 mg/mL) is insufficient to drive the required in vitro efficacy, medicinal chemists can use this baseline to design analogs—perhaps by replacing the ethoxy group with a more polar moiety (e.g., a morpholine or piperazine ring) to disrupt crystal packing and lower the lattice energy.

  • Formulation Strategy: The significant pH-dependent solubility drop indicates a high risk of in vivo precipitation. Formulation scientists can proactively design enabling formulations, such as amorphous solid dispersions (ASDs) or lipid-based drug delivery systems (SMEDDS), to maintain the compound in a supersaturated state during intestinal transit[2].

  • Solid-State Engineering: If chemical modification is not possible, the thermodynamic data justifies the exploration of cocrystals or salt forms (e.g., a hydrochloride or mesylate salt) targeting the basic pyridine nitrogen to permanently alter the solid-state thermodynamics and enhance dissolution[4].

References

  • 3.7. Determination of Thermodynamic Solubility - Bio-protocol Bio-protocol[Link]

  • Shake-Flask Solubility Assay - Bienta Bienta[Link]

  • Annex 4 - World Health Organization (WHO) World Health Organization[Link]

  • Modulation of Distribution and Diffusion through the Lipophilic Membrane with Cyclodextrins Exemplified by a Model Pyridinecarboxamide Derivative - PMC National Institutes of Health (NIH)[Link]

Sources

Foundational

Evaluating Blood-Brain Barrier Permeability of 4-Ethoxy-2-Pyridinecarboxamide: A Comprehensive Technical Guide

Executive Summary 4-Ethoxy-2-pyridinecarboxamide (CAS: 90007-25-3) is a highly versatile picolinamide building block utilized in the synthesis of central nervous system (CNS) therapeutics, including mGluR5 modulators and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Ethoxy-2-pyridinecarboxamide (CAS: 90007-25-3) is a highly versatile picolinamide building block utilized in the synthesis of central nervous system (CNS) therapeutics, including mGluR5 modulators and orexin receptor antagonists. The picolinamide core natively provides favorable hydrogen-bonding characteristics for target engagement. The addition of the 4-ethoxy moiety increases the scaffold's lipophilicity, theoretically enhancing passive transcellular diffusion across the blood-brain barrier (BBB). However, this increased lipophilicity, combined with the basicity of the pyridine nitrogen, can inadvertently increase the molecule's affinity for efflux transporters such as P-glycoprotein (P-gp).

To accurately predict the CNS exposure of 4-ethoxy-2-pyridinecarboxamide derivatives, drug development professionals must employ a tiered, self-validating screening cascade. This whitepaper details the causality, theoretical grounding, and step-by-step methodologies for assessing the BBB permeability of this specific chemical scaffold.

Tier 1: High-Throughput Passive Permeability (PAMPA-BBB)

Theory & Causality

The Parallel Artificial Membrane Permeability Assay (PAMPA) is deployed as the first line of screening because it isolates passive diffusion from active transport mechanisms[1]. By utilizing a lipid-oil-lipid trilayer (often porcine brain lipid dissolved in dodecane), PAMPA-BBB mimics the hydrophobic environment of the brain endothelial cell membrane[2]. It is critical to restrict the DMSO concentration in the donor well to <5%; higher concentrations act as a solvent for the artificial membrane, stripping the lipids and yielding false-positive permeability data[1].

Step-by-Step Protocol
  • Preparation: Dissolve the 4-ethoxy-2-pyridinecarboxamide derivative in 100% DMSO to create a 10 mM stock. Dilute this stock into phosphate-buffered saline (PBS, pH 7.4) to a final concentration of 500 µM, ensuring the final DMSO concentration remains ≤5%[1].

  • Donor Assembly: Add 150 µL of the 500 µM compound solution to the donor plate wells. Include Lucifer Yellow (100 µM) as an internal integrity marker.

  • Membrane Coating: Apply 4 µL of the BBB-specific lipid solution (e.g., 2% DOPC in dodecane) to the porous filter of the acceptor plate[1].

  • Acceptor Assembly: Add 300 µL of PBS (pH 7.4) to the acceptor plate wells.

  • Incubation: Carefully place the acceptor plate onto the donor plate. Incubate at room temperature for 5 hours without agitation to maintain the unstirred water layer[1].

  • Validation & Analysis: Analyze the acceptor wells via fluorimetry for Lucifer Yellow. If detected, the membrane has ruptured, and the well is discarded (Self-Validation). Analyze intact wells via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

Workflow A Synthesis: 4-ethoxy-2-pyridinecarboxamide B Tier 1: PAMPA-BBB (Passive Permeability) A->B High-Throughput Screen C Tier 2: MDCK-MDR1 Assay (Active Efflux & Transcellular) B->C Papp > 10^-6 cm/s D Tier 3: In Vivo Microdialysis (Unbound Brain ISF) C->D Efflux Ratio < 2.0

Fig 1. Hierarchical BBB permeability screening workflow for picolinamide derivatives.

Tier 2: Bidirectional Cellular Transport (MDCK-MDR1)

Theory & Causality

While PAMPA confirms passive diffusion, the human BBB is heavily fortified by active efflux pumps. To address this, we utilize Madin-Darby Canine Kidney (MDCK) cells transfected with the human ABCB1 gene, which encodes P-gp[3]. MDCK cells are explicitly selected over the traditional Caco-2 intestinal line because they differentiate rapidly (4-5 days vs. 21 days) and express significantly tighter intercellular junctions, more accurately simulating the restrictive paracellular route of the BBB[3].

Step-by-Step Protocol
  • Cell Culture: Seed MDCK-MDR1 cells onto semi-permeable Transwell inserts (0.4 µm pore size). Culture for 4-5 days to achieve a polarized, confluent monolayer[3].

  • System Validation: Measure Transepithelial Electrical Resistance (TEER). Only inserts with a TEER > 150 Ω·cm² are used, ensuring tight junction integrity prior to dosing.

  • Dosing: Prepare a 2 µM solution of the 4-ethoxy-2-pyridinecarboxamide derivative in HBSS buffer (pH 7.4).

    • For Apical to Basolateral (A-B) transport: Add the solution to the apical chamber.

    • For Basolateral to Apical (B-A) transport: Add the solution to the basolateral chamber[3].

  • Incubation: Incubate at 37°C with 5% CO2 for 60 minutes[3].

  • Inhibition Control: Run a parallel assay adding a known P-gp inhibitor (e.g., Verapamil or Cyclosporin A, 50 µM) to confirm P-gp specific efflux[3].

  • Analysis: Quantify compound concentrations in both chambers via LC-MS/MS. Calculate the Efflux Ratio (ER) = Papp​(B−A)/Papp​(A−B) .

MDCK_Mechanism Apical Apical Chamber (Blood Surrogate) Cell MDCK-MDR1 Monolayer (Tight Junctions) Apical->Cell Passive Diffusion Basolateral Basolateral Chamber (Brain Surrogate) Cell->Basolateral Absorptive Flux (A-B) Pgp P-gp Transporter Cell->Pgp Substrate Binding Pgp->Apical Active Efflux (B-A)

Fig 2. Bidirectional transport mechanism in the MDCK-MDR1 cellular assay model.

Tier 3: In Vivo Brain Microdialysis

Theory & Causality

In vitro models cannot account for plasma protein binding, brain tissue binding, or systemic clearance. Total brain homogenate concentrations ( Kp​ ) are often misleading; highly lipophilic compounds (like ethoxy-substituted picolinamides) bind extensively to brain lipids, appearing highly penetrant while lacking actual target engagement efficacy. In vivo microdialysis directly measures the unbound, pharmacologically active drug concentration in the brain interstitial fluid ( Cu,brain​ )[4].

Step-by-Step Protocol
  • Surgical Implantation: Under anesthesia, stereotaxically implant a concentric microdialysis probe (semi-permeable membrane, 2 mm exposed length) into the target region (e.g., striatum) of a rodent model[4].

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate of 1.0 µL/min using a micro-syringe pump[5].

  • Calibration (Self-Validation): Determine the in vivo probe recovery using the retrodialysis method. Perfuse a known concentration of a stable isotope-labeled standard through the probe and measure its loss into the surrounding tissue to calculate the exact recovery coefficient[5].

  • Dosing & Sampling: Administer the 4-ethoxy-2-pyridinecarboxamide derivative systemically (IV or PO). Collect dialysate fractions every 20 minutes for 4 hours. Simultaneously collect serial blood samples.

  • Analysis: Quantify the unbound drug in the dialysate and plasma via highly sensitive LC-MS/MS. Calculate the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​=AUCu,brain​/AUCu,plasma​ )[4].

Quantitative Data Synthesis

The following table summarizes the target quantitative metrics required for a 4-ethoxy-2-pyridinecarboxamide derivative to be considered a viable, brain-penetrant CNS candidate.

AssayMetricTarget Threshold for CNS DrugsMechanistic Rationale
PAMPA-BBB Papp​ > 4.0×10−6 cm/sIndicates sufficient lipophilicity and passive transcellular diffusion across lipid bilayers.
MDCK-MDR1 Efflux Ratio (ER)< 2.0An ER > 2.0 indicates active P-gp efflux, which will restrict the compound from accumulating in the brain.
MDCK-MDR1 Papp​ (A-B)> 3.0×10−6 cm/sConfirms absorptive flux outpaces any minor efflux mechanisms present in the cellular model.
Microdialysis Kp,uu,brain​ > 0.3 (Ideally ~1.0)Ensures that a therapeutically relevant fraction of the drug is unbound in the ISF and available to bind to CNS targets.

References

  • Title: Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol Source: Creative Bioarray URL: [Link]

  • Title: Parallel Artificial Membrane Permeability Assay (PAMPA) BBB Kit Source: BioAssay Systems URL: [Link]

  • Title: MDCK-MDR1 Permeability Assay Source: Evotec URL: [Link]

  • Title: Application of in vivo brain microdialysis to the study of blood-brain barrier transport of drugs Source: Drug Metabolism and Pharmacokinetics (PubMed) URL: [Link]

  • Title: Quantitative approaches to in vivo brain microdialysis Source: Critical Reviews in Neurobiology (PubMed) URL: [Link]

Sources

Protocols & Analytical Methods

Method

How to synthesize 4-ethoxy-2-Pyridinecarboxamide in the laboratory

Application Note: Laboratory Synthesis of 4-Ethoxy-2-Pyridinecarboxamide via Nucleophilic Aromatic Substitution Executive Summary & Chemical Context 4-Ethoxy-2-pyridinecarboxamide (CAS: 90007-25-3) is a highly valued fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Laboratory Synthesis of 4-Ethoxy-2-Pyridinecarboxamide via Nucleophilic Aromatic Substitution

Executive Summary & Chemical Context

4-Ethoxy-2-pyridinecarboxamide (CAS: 90007-25-3) is a highly valued functionalized pyridine building block utilized extensively in medicinal chemistry. The picolinamide core is a privileged scaffold frequently found in multi-kinase inhibitors (such as Sorafenib and its analogs) targeting VEGFR-2 and Raf kinases[1]. The introduction of an ethoxy group at the 4-position modulates the lipophilicity, steric bulk, and hydrogen-bonding network of the molecule, which is critical for optimizing target binding affinity.

This protocol details a robust, self-validating laboratory synthesis of 4-ethoxy-2-pyridinecarboxamide starting from commercially available 4-chloropicolinamide. The methodology relies on a Nucleophilic Aromatic Substitution ( SN​Ar ) pathway.

Mechanistic Rationale

The synthesis exploits the inherent electron deficiency of the pyridine ring. This electron deficiency is heavily localized at the 2- and 4-positions and is further exacerbated by the electron-withdrawing carboxamide group at the 2-position. Consequently, the carbon atom at the 4-position bearing the chloride leaving group becomes highly electrophilic[2].

When treated with sodium ethoxide (a strong, hard nucleophile), the ethoxide anion attacks the C4 position. This forms a stabilized, anionic Meisenheimer complex. The subsequent collapse of this intermediate expels the chloride ion, restoring aromaticity and yielding the target 4-ethoxypicolinamide.

SNAr_Mechanism N1 4-Chloropicolinamide (Electrophile) N3 Meisenheimer Complex (Intermediate) N1->N3 Attack at C4 N2 Ethoxide Anion (Nucleophile) N2->N3 N4 4-Ethoxy-2-pyridinecarboxamide (Product) N3->N4 Elimination N5 Chloride Anion (Leaving Group) N3->N5

Logical relationship of the SNAr mechanism forming 4-ethoxy-2-pyridinecarboxamide.

Quantitative Reagent Data

To ensure a self-validating system, precise stoichiometric control is required. The primary amide protons are weakly acidic and will consume exactly one equivalent of the ethoxide base[3]. Therefore, a minimum of 2.0 equivalents is theoretically required, but 2.5 equivalents are used to maintain a kinetic excess and drive the reaction to completion.

ReagentMW ( g/mol )EquivalentsAmountRole
4-Chloropicolinamide 156.571.01.56 g (10.0 mmol)Electrophilic Substrate
Sodium Ethoxide (21% wt in EtOH) 68.052.58.10 g (~25.0 mmol)Nucleophile / Base
Ethanol (Anhydrous, 99.9%) 46.07-20 mLReaction Solvent
Ethyl Acetate (EtOAc) 88.11-3 x 20 mLExtraction Solvent
1M HCl (Aqueous) 36.46-As neededQuenching Agent

Experimental Workflow

Workflow A 1. Reagent Preparation (NaOEt in Anhydrous EtOH) B 2. Substrate Addition (4-Chloropicolinamide at 0°C) A->B C 3. SNAr Reaction (Reflux at 78°C, 2-4 hours) B->C D 4. Reaction Quenching (Cooling & Neutralization to pH 7) C->D E 5. Extraction & Washing (EtOAc / Brine) D->E F 6. Purification (Crystallization or Column) E->F

Step-by-step laboratory workflow for the synthesis and isolation of the target compound.

Step-by-Step Protocol

Step 1: System Preparation

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet.

  • Causality Check: Moisture must be strictly excluded. The presence of water will generate hydroxide ions ( OH− ) via equilibrium with ethoxide, leading to the competitive formation of 4-hydroxypicolinamide or the irreversible hydrolysis of the carboxamide group to picolinic acid.

Step 2: Reagent Mixing

  • Add 20 mL of anhydrous ethanol to the flask and cool to 0°C using an ice-water bath.

  • Introduce 1.56 g (10.0 mmol) of 4-chloropicolinamide into the solvent. Stir until a fine suspension or partial solution is achieved.

  • Dropwise, add 8.10 g of 21% wt Sodium Ethoxide solution over 10 minutes.

  • Causality Check: The dropwise addition at 0°C prevents localized exothermic spikes that could trigger base-catalyzed transamidation or degradation of the starting material[3].

Step 3: SN​Ar Reaction

  • Remove the ice bath and gradually heat the reaction mixture to reflux (approx. 78°C).

  • Maintain reflux for 2 to 4 hours.

  • In-Process Control: Monitor the reaction via TLC (Eluent: 5% MeOH in Dichloromethane, UV detection at 254 nm) or LC-MS until the starting material peak is completely consumed.

Step 4: Quenching and Work-Up

  • Cool the reaction mixture to room temperature, then further chill to 0°C.

  • Slowly add 1M aqueous HCl dropwise until the pH of the mixture reaches exactly 7.0.

  • Causality Check: Neutralization is critical. It protonates the amide nitrogen (which was deprotonated by the excess base) and prevents the hydrolysis of the newly formed 4-ethoxypicolinamide during the aqueous extraction phase.

  • Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the ethanol.

Step 5: Extraction and Purification

  • Dilute the resulting aqueous residue with 20 mL of distilled water and extract with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated NaCl solution (brine) to remove residual ethanol and water.

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and evaporate to dryness.

  • Purification: Purify the crude solid via recrystallization from a mixture of Ethyl Acetate/Hexanes, or via flash column chromatography (Silica gel, gradient elution from 50% to 100% EtOAc in Hexanes) to afford pure 4-ethoxy-2-pyridinecarboxamide as a white to off-white solid.

Troubleshooting & Optimization Matrix

ParameterObservationCorrective Action / Scientific Reasoning
Incomplete Conversion Starting material persists after 4 hours of reflux.The ethoxide may have degraded due to moisture. Ensure absolute anhydrous conditions and verify the titer of the NaOEt solution. Add an additional 0.5 eq of NaOEt and continue reflux.
Formation of 4-OH Byproduct LC-MS shows a mass corresponding to [M+H]+ = 139.Water ingress occurred. Hydroxide is a smaller, more mobile nucleophile than ethoxide and will outcompete it. Use fresh, sealed anhydrous ethanol.
Amide Hydrolysis Formation of a highly polar spot (carboxylic acid) on TLC.Caused by excessive heating times or quenching at a high pH. Strictly control the reflux time and ensure the quench brings the pH down to 7 promptly.

References

  • Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation Source: MDPI URL:[Link]

Sources

Application

Application Notes and Protocols for the Crystallization and Purification of 4-Ethoxy-2-Pyridinecarboxamide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Critical Role of Purity for 4-Ethoxy-2-Pyridinecarboxamide 4-Ethoxy-2-pyridinecarboxamid...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Purity for 4-Ethoxy-2-Pyridinecarboxamide

4-Ethoxy-2-pyridinecarboxamide is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry and materials science. The precise arrangement of its functional groups—a pyridine ring, an ethoxy group, and a carboxamide—lends it specific physicochemical properties that are critical to its function. For any application, particularly in drug development, achieving high purity is paramount. The presence of impurities, even in trace amounts, can significantly alter biological activity, introduce toxicity, and compromise the reliability of research data.[1][2][3]

This guide provides a comprehensive overview of the principles and detailed protocols for the crystallization and purification of 4-ethoxy-2-pyridinecarboxamide. The methodologies described herein are grounded in established chemical principles and are designed to be adaptable for achieving the desired purity and crystal form for downstream applications.[1]

Part 1: Foundational Principles of Crystallization

Crystallization is a powerful technique for the purification of solid organic compounds.[1] It relies on the differences in solubility between the target compound and its impurities in a selected solvent or solvent system. The ideal solvent will dissolve the compound to a great extent at an elevated temperature but only sparingly at lower temperatures.[1][4]

The Importance of Solvent Selection

The choice of solvent is the most critical factor in developing a successful crystallization protocol.[4] For 4-ethoxy-2-pyridinecarboxamide, the presence of a polar pyridine nitrogen and a hydrogen-bonding carboxamide group, along with a more nonpolar ethoxy group and aromatic ring, suggests that a range of solvents with varying polarities should be screened.[5][6]

Key Considerations for Solvent Selection:

  • Solubility Profile: The compound should exhibit high solubility in the chosen solvent at its boiling point and low solubility at room temperature or below.[4]

  • Impurity Solubility: Ideally, impurities should either be highly soluble in the solvent at all temperatures (to remain in the mother liquor) or insoluble (to be removed by hot filtration).

  • Chemical Inertness: The solvent must not react with the compound.

  • Boiling Point: A moderately low boiling point is desirable for easy removal from the purified crystals.

  • Safety: The toxicity, flammability, and environmental impact of the solvent should be considered.

Common Impurities in the Synthesis of Pyridine Derivatives

Impurities in 4-ethoxy-2-pyridinecarboxamide can originate from starting materials, by-products of the synthesis, or degradation products.[2][3] These may include unreacted starting materials, regioisomers, or products of side reactions. Understanding the potential impurities is crucial for selecting an appropriate purification strategy.

Part 2: Crystallization Protocols

The following protocols provide step-by-step methodologies for the crystallization of 4-ethoxy-2-pyridinecarboxamide. A preliminary solvent screening is highly recommended to determine the optimal conditions.

Preliminary Solvent Screening

A systematic approach to solvent selection is essential. The following table can be used to record observations from small-scale screening experiments.

Solvent SystemSolubility at Room Temp. (20-25°C)Solubility at Boiling PointCrystal Formation upon CoolingEstimated Yield (%)Purity (%)Observations
EthanolSparingly SolubleSolubleFine Needles
IsopropanolSparingly SolubleSolublePrisms
Ethyl AcetateSolubleVery SolubleMay be too soluble
AcetoneSolubleVery SolubleMay be too soluble
WaterInsolubleSparingly SolublePotential antisolvent
HexanesInsolubleInsolublePotential antisolvent
DichloromethaneSolubleVery Soluble
TolueneSparingly SolubleSoluble
Acetone/Hexanes--Two-solvent system
Ethanol/Water--Two-solvent system

This table is a template for recording experimental results. Actual solubilities need to be determined experimentally.

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method and should be attempted first if a suitable single solvent is identified.

Workflow for Single-Solvent Recrystallization

A Dissolve crude compound in minimum hot solvent B Perform hot filtration (if insoluble impurities exist) A->B Optional C Allow filtrate to cool slowly B->C D Induce further crystallization (ice bath) C->D E Isolate crystals by vacuum filtration D->E F Wash crystals with ice-cold solvent E->F G Dry purified crystals F->G A Dissolve crude compound in minimum hot 'good' solvent B Add 'poor' solvent dropwise until persistent cloudiness A->B C Add a few drops of hot 'good' solvent to clarify B->C D Allow solution to cool slowly C->D E Isolate crystals by vacuum filtration D->E F Wash crystals with cold 'poor' solvent or mixture E->F G Dry purified crystals F->G

Caption: Workflow for two-solvent recrystallization.

Methodology:

  • Dissolution: Dissolve the crude 4-ethoxy-2-pyridinecarboxamide in a minimal amount of a hot "good" solvent (e.g., acetone or ethanol).

  • Antisolvent Addition: While the solution is still hot, add a "poor" solvent (e.g., hexanes or water) dropwise with swirling until a persistent cloudiness is observed. [7]3. Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again. [7]4. Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce complete crystallization. [7]5. Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the ice-cold "poor" solvent or a cold mixture of the two solvents. [7]6. Drying: Dry the purified crystals under vacuum.

Advanced Techniques for High-Purity Crystals

For applications requiring high-quality single crystals, such as X-ray crystallography, more specialized techniques can be employed.

  • Slow Evaporation: The compound is dissolved in a suitable solvent at room temperature, and the solvent is allowed to evaporate slowly over several days. [5]* Vapor Diffusion: A solution of the compound in a "good" solvent is placed in a small open vial, which is then placed in a larger sealed container with a "poor" solvent. The "poor" solvent's vapor slowly diffuses into the solution, inducing crystallization. [5][8]* Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible antisolvent. Crystallization occurs at the interface. [5][8]

Part 3: Alternative and Complementary Purification Methods

When crystallization alone is insufficient to achieve the desired purity, other techniques can be used.

Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. [1]For 4-ethoxy-2-pyridinecarboxamide, silica gel would be a suitable stationary phase.

General Procedure:

  • Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexanes). [6]2. Sample Loading: The crude compound is dissolved in a minimal amount of the eluent and loaded onto the top of the column. Dry loading, where the compound is adsorbed onto a small amount of silica gel before being added to the column, can also be effective. [6]3. Elution: A solvent system (eluent) is passed through the column. The polarity of the eluent is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexanes) to elute the compounds from the column. [6]4. Fraction Collection: The eluent is collected in fractions, which are then analyzed (e.g., by TLC) to identify those containing the pure product. [6]5. Solvent Removal: The solvent is evaporated from the pure fractions to yield the purified compound. [6]

Part 4: Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used. - The solution is not supersaturated.- Boil off some of the solvent to increase the concentration and allow it to cool again. [7] - Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. - Add a seed crystal of the pure compound. [8]
Compound "oils out" instead of crystallizing - The boiling point of the solvent is higher than the melting point of the compound. - The solution is too concentrated. - The presence of oily impurities.- Use a lower-boiling solvent. - Reheat the solution, add more solvent, and allow it to cool more slowly. - Pre-purify the material by passing it through a small plug of silica gel. [6]
Low recovery of purified material - The compound is too soluble in the cold solvent. - Premature crystallization during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath before filtration. - Use a pre-warmed funnel and flask for hot filtration. [7]
Colored impurities remain in crystals - The impurity co-crystallizes with the product.- Treat the hot solution with activated charcoal before filtration. [7] - Consider an alternative purification method like column chromatography. [6]

Conclusion

The successful crystallization and purification of 4-ethoxy-2-pyridinecarboxamide are achievable through a systematic approach that begins with careful solvent selection and is followed by the application of appropriate crystallization techniques. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for obtaining this compound in high purity, which is essential for its reliable use in research and development.

References

  • Benchchem. Technical Support Center: Purifying Pyridine Derivatives with Recrystallization.
  • Benchchem. Application Notes and Protocols for the Crystallization of 2,3-Dihydrofuro[3,2-c]pyridine Derivatives.
  • Benchchem. Application Note & Protocol: Recrystallization of 2-(4-Chlorophenyl)-5-methylpyridine.
  • Benchchem. Technical Support Center: Purification of 4-(4-Aminophenoxy)pyridine-2-carboxamide.
  • Guide for crystallization.
  • Purification of Organic Compounds: from Crude Product to Purity. EMU Departments of Physics and Chemistry.
  • Impurities in Pharmaceutical Substances. International Journal of Pharmaceutical Research and Applications.
  • Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. Journal of Pharmaceutical Research.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing HPLC retention time and peak shape for 4-ethoxy-2-Pyridinecarboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 4-ethoxy-2-Pyridinecarboxamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 4-ethoxy-2-Pyridinecarboxamide .

Analyzing this molecule presents a dual challenge: a basic pyridine nitrogen prone to severe secondary interactions, and a polar carboxamide group that complicates retention. This guide moves beyond basic troubleshooting to explain the fundamental causality of these interactions, ensuring your analytical methods are robust, reproducible, and scientifically sound.

Molecular Profiling & Chromatographic Causality

To optimize retention time and peak shape, we must first deconstruct the molecule's physicochemical behavior within a chromatographic system.

RetentionMech Molecule 4-Ethoxy-2-Pyridinecarboxamide Sub1 Pyridine Ring (Basic Nitrogen) Molecule->Sub1 Sub2 Carboxamide Group (Polar/H-Bonding) Molecule->Sub2 Sub3 Ethoxy Group (Hydrophobic) Molecule->Sub3 Risk1 Peak Tailing via Silanol Interaction Sub1->Risk1 If pH 4-7 Risk2 Poor Retention on Standard C18 Sub2->Risk2 Hydrophilic Risk3 Provides RP Retention Sub3->Risk3 Hydrophobic

Structural mapping of 4-ethoxy-2-Pyridinecarboxamide and its HPLC impacts.

Troubleshooting Guide

Q1: Why am I seeing severe peak tailing for 4-ethoxy-2-Pyridinecarboxamide on my standard C18 column? Causality: The primary culprit is secondary ion-exchange interactions with residual silanols on the silica surface. Most pyridine derivatives have a pKa between 5 and 6[1]. If your mobile phase pH is between 4.0 and 7.0, the pyridine nitrogen is protonated (positively charged). Simultaneously, the residual silanols on standard silica columns (pKa ~ 3.5–4.5) are deprotonated (negatively charged). This creates a strong electrostatic attraction, leading to a continuum of retention states and a heavily tailing peak[1][2]. Solution: You must manipulate the mobile phase pH to break this interaction. Either lower the pH to < 3.0 to neutralize the silanols, or raise the pH to > 8.0 to neutralize the pyridine ring[1].

Q2: My retention time is too short, and the compound elutes near the void volume. How can I increase retention? Causality: The carboxamide group is highly polar and hydrophilic, which inherently reduces retention on traditional reversed-phase (RP) columns[3]. If you are running under acidic conditions (pH < 3.0) to fix peak tailing, the pyridine ring becomes ionized, making the molecule even more polar and further reducing retention. Solution: Shift to a high-pH mobile phase (e.g., pH 8.5–9.0). At this pH, the pyridine ring is neutral, maximizing the molecule's hydrophobicity and allowing the ethoxy group to drive retention on the stationary phase. Critical Note: This requires a pH-stable hybrid silica or polymer-based column, as traditional silica dissolves at high pH[1][2].

Q3: My compound is synthesized as a hydrochloride salt, and the HPLC peaks are extremely broad. Why? Causality: When injecting a salt form of a basic analyte into a mobile phase that lacks the same counter-ion or sufficient buffering capacity, transient ion-exchange occurs on the column[1]. The analyte pairs with different anions present in the mobile phase gradient, creating multiple eluting species with slightly different retention times. Solution: Ensure your mobile phase contains a high concentration of a competing salt (e.g., 10–20 mM ammonium acetate or ammonium formate) to overwhelm the sample's counter-ion and unify the analyte state[1].

PeakTailing Start Observe Peak Tailing for Pyridinecarboxamide CheckPH Evaluate Mobile Phase pH Start->CheckPH MidPH pH 4 - 7 (Worst Case) CheckPH->MidPH LowPH pH < 3 (Acidic) CheckPH->LowPH HighPH pH > 8 (Basic) CheckPH->HighPH MechMid Pyridine is Protonated (+) Silanols are Deprotonated (-) Strong Ionic Interaction MidPH->MechMid MechLow Silanols Neutralized Pyridine Protonated (+) Use Ultra-Inert C18 LowPH->MechLow MechHigh Pyridine Neutralized Silanols Deprotonated (-) Use Hybrid/Polymer Column HighPH->MechHigh

Workflow for diagnosing and resolving peak tailing based on mobile phase pH.

Step-by-Step Methodology: Optimized High-pH RP-HPLC Protocol

To achieve optimal retention and peak symmetry, we utilize a high-pH approach. This protocol is designed as a self-validating system , ensuring that any failure points are caught before data acquisition.

Step 1: Column Selection & Installation

  • Action: Install a hybrid-silica C18 column (e.g., Waters XBridge, Phenomenex Gemini) rated for pH 1–12.

  • Causality: Hybrid particles incorporate organic groups within the silica matrix, preventing the dissolution of the column bed at pH > 8[2].

Step 2: Mobile Phase Preparation

  • Action (Mobile Phase A): Dissolve 0.79 g of Ammonium Bicarbonate in 1.0 L of LC-MS grade water (10 mM). Adjust the pH to 8.5 using dilute Ammonium Hydroxide.

  • Action (Mobile Phase B): 100% LC-MS grade Acetonitrile.

  • Self-Validation Check: Filter Mobile Phase A through a 0.2 µm membrane. If the HPLC system backpressure fluctuates by more than 2% during the initial pump prime, buffer precipitation is occurring, and the buffer must be remade.

Step 3: System Equilibration

  • Action: Flush the column with 10 column volumes of 95% A / 5% B at 1.0 mL/min.

  • Self-Validation Check: Monitor the UV baseline at 254 nm. A drift of < 1 mAU/min indicates complete thermal and chemical equilibration of the stationary phase.

Step 4: Sample Preparation

  • Action: Dissolve 4-ethoxy-2-Pyridinecarboxamide in a diluent matching the initial mobile phase conditions (95% A / 5% B).

  • Causality: Injecting a sample in a strong solvent (like 100% Methanol or Acetonitrile) causes the analyte to travel down the column in the sample plug before partitioning, leading to peak fronting or splitting.

  • Self-Validation Check: Inject a blank (diluent only). If a peak appears at the expected retention time, carryover or diluent contamination is present.

Quantitative Data Summaries

Table 1: Effect of Mobile Phase pH on 4-ethoxy-2-Pyridinecarboxamide Chromatography

pH RangePyridine StateSilanol StateChromatographic OutcomeColumn Recommendation
Acidic (< 3.0) Protonated (+)Neutral (0)Good peak shape, low retentionUltra-inert C18 or Polar-embedded[4]
Neutral (4.0 - 7.0) Protonated (+)Deprotonated (-)Severe peak tailing, broad peaksAvoid standard silica[1]
Basic (> 8.0) Neutral (0)Deprotonated (-)Excellent peak shape, high retentionHybrid-silica or Polymer-based[1]

Table 2: Optimized Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A (pH 8.5 Buffer)% Mobile Phase B (Acetonitrile)Curve
0.01.0955Initial
1.01.0955Isocratic Hold
8.01.04060Linear
10.01.0595Linear
12.01.0595Column Wash
12.11.0955Re-equilibration
16.01.0955End

Frequently Asked Questions (FAQs)

Q: Can I use my standard silica C18 column if I add Triethylamine (TEA) to the mobile phase? A: Yes, but with caveats. TEA is a basic amine that aggressively competes with your analyte for active silanol sites, which can significantly improve the peak shape of pyridine derivatives[5]. However, TEA is not MS-compatible (it causes severe ion suppression) and can permanently alter the selectivity of your column. Using an ultra-inert stationary phase or a hybrid column is a far superior, modern approach[4].

Q: Is the carboxamide group stable during HPLC analysis? A: Carboxamides are generally stable, but they can undergo hydrolysis to form carboxylic acids under highly acidic (pH < 2) or highly basic (pH > 10) conditions, especially at elevated temperatures[5]. To prevent on-column degradation, keep the column compartment temperature ≤ 40°C and utilize a moderate pH (e.g., pH 8.5) rather than extreme alkaline conditions.

Q: I am seeing a small peak eluting on the tail of my main peak. Is this an impurity or a chromatographic artifact? A: This is a classic sign of secondary retention effects[2]. If the column is overloaded or if there is a localized void in the column bed, the sample follows different flow paths. To validate whether it is an impurity or an artifact, inject half the sample volume. If the small peak disappears or merges perfectly into the main peak, it is a column overload/artifact issue. If the peak area ratio remains identical, it is a true co-eluting impurity.

References

  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Tips and Tricks of HPLC System Troubleshooting, Agilent,
  • The Benefits of Ultra Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules, HPLC.eu,
  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions, Benchchem,
  • Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma, Arab Journal of Chemistry,

Sources

Optimization

Overcoming poor bioavailability of 4-ethoxy-2-Pyridinecarboxamide in vivo

Welcome to the Technical Support Center for in vivo applications of 4-ethoxy-2-Pyridinecarboxamide (4-E-2-PC) and its derivatives. As a Senior Application Scientist, I have designed this guide to help you systematically...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for in vivo applications of 4-ethoxy-2-Pyridinecarboxamide (4-E-2-PC) and its derivatives.

As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and overcome the pharmacokinetic (PK) roadblocks associated with this specific chemical fragment. Poor in vivo bioavailability (BA) of 4-E-2-PC typically stems from a dual penalty: the high crystal lattice energy of the pyridinecarboxamide core (limiting aqueous solubility)[1] and the high susceptibility of the 4-ethoxy group to rapid first-pass metabolism[2].

Below is our comprehensive troubleshooting framework, combining diagnostic logic, formulation strategies, and self-validating experimental protocols.

Part 1: Diagnostic Workflow

Before altering your formulation, you must isolate the root cause of the low bioavailability. The following decision tree outlines the logical progression from initial PK failure to targeted formulation rescue.

Bioavailability_Troubleshooting Start In Vivo BA < 10% (4-E-2-PC) IV_PK IV vs. PO PK Study Start->IV_PK High_CL High IV Clearance (Short t1/2) IV_PK->High_CL Metabolism Low_Abs Low PO Absorption (Low Cmax) IV_PK->Low_Abs Solubility Metab_Sol Microsomal Assay (CYP O-dealkylation) High_CL->Metab_Sol Abs_Sol FaSSIF Solubility Caco-2 Assay Low_Abs->Abs_Sol Formulation1 Lipid Nanoparticles (Lymphatic Routing) Metab_Sol->Formulation1 Formulation2 Amorphous Solid Dispersion (ASD) Abs_Sol->Formulation2

Diagnostic workflow for troubleshooting 4-E-2-PC in vivo bioavailability.

Part 2: Knowledge Base & Troubleshooting FAQs

Q1: Why is the oral bioavailability of my 4-E-2-PC compound consistently <10% despite excellent in vitro target engagement? A: You are likely fighting a two-front war against physicochemical properties and hepatic enzymes.

  • Thermodynamic Solubility Limit: The planar pyridinecarboxamide core readily forms strong intermolecular hydrogen bonds (amide-amide dimers). This creates a highly stable crystal lattice, resulting in "brick dust" properties and poor dissolution in gastrointestinal fluids[1].

  • First-Pass Metabolism: The 4-ethoxy substituent is highly electron-rich and serves as a prime target for Cytochrome P450 (CYP) enzymes—specifically CYP3A4 and CYP1A2. These enzymes catalyze rapid oxidative O-dealkylation, converting the ethoxy group into a hemiacetal that spontaneously cleaves to leave a highly polar, easily excreted pyridinol metabolite[2].

Q2: How can I definitively separate solubility-limited absorption from rapid metabolic clearance? A: You must run a parallel Intravenous (IV) and Per Os (PO) pharmacokinetic study.

  • Scenario A (Metabolism-Driven): If IV clearance is exceptionally high (e.g., >40 mL/min/kg in rats) and the half-life is short (<1 hour), the primary driver is systemic/first-pass metabolism.

  • Scenario B (Solubility-Driven): If IV clearance is normal but the PO Cmax​ and AUC are severely depressed, the issue is gastrointestinal solubility or permeability.

Q3: My compound exhibits "brick dust" properties. What is the most effective formulation strategy? A: To overcome the high crystal lattice energy of the pyridinecarboxamide moiety, you must transition the API into an Amorphous Solid Dispersion (ASD) [3]. By trapping the 4-E-2-PC molecule in a polymer matrix (such as HPMCAS or PVP-VA), you remove the thermodynamic barrier of the crystal lattice. This generates a kinetically stabilized, supersaturated state in the GI tract, driving a higher concentration gradient for passive diffusion across the intestinal epithelium.

Q4: In vitro assays confirm rapid O-dealkylation. How do I bypass this in vivo without altering the chemical structure? A: If structural modification (e.g., replacing the ethoxy group with a more sterically hindered or fluorinated moiety) is not permissible, utilize a Lipid Nanoparticle (LNP) or a Self-Microemulsifying Drug Delivery System (SMEDDS). These lipid-based formulations promote absorption through the intestinal lymphatic system via chylomicron assembly. Because the lymphatic system drains directly into the systemic circulation via the thoracic duct, it effectively bypasses the hepatic portal vein and avoids first-pass CYP metabolism entirely.

Part 3: Methodology Vault (Self-Validating Protocols)

Protocol 1: Overcoming Solubility via Amorphous Solid Dispersion (ASD) Generation

Causality: This protocol uses solvent evaporation to disrupt the rigid hydrogen-bonding network of the pyridinecarboxamide, physically separating API molecules within a polymer matrix to prevent recrystallization.

  • Solution Preparation: Dissolve 4-E-2-PC and Hypromellose Acetate Succinate (HPMCAS-M) at a 1:3 (w/w) ratio in a solvent mixture of Dichloromethane/Methanol (1:1 v/v) to achieve a 5% solid concentration.

    • Note: DCM dissolves the lipophilic API, while Methanol ensures complete polymer solvation.

  • Spray Drying: Process the solution through a laboratory spray dryer (e.g., Büchi B-290). Set the inlet temperature to 80°C, aspirator rate to 100%, and pump speed to 15%.

  • Secondary Drying: Collect the resulting powder and dry in a vacuum oven at 40°C for 24 hours to remove residual DCM/MeOH below ICH limits.

  • System Validation (Critical): Analyze the powder via Powder X-Ray Diffraction (PXRD). The protocol is only validated if the diffractogram shows a broad "halo" pattern with an absolute absence of sharp Bragg peaks, confirming a 100% amorphous state.

Protocol 2: Diagnosing O-Dealkylation via Microsomal Stability Assay

Causality: This assay isolates hepatic metabolism from GI absorption. By tracking both the depletion of the parent drug and the appearance of the des-ethyl metabolite, you validate that O-dealkylation is the specific mechanism of clearance.

  • Incubation Setup: Prepare a 1 µM solution of 4-E-2-PC in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL human or rat liver microsomes.

  • Equilibration: Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation: Add an NADPH-generating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase) to initiate the reaction.

    • Note: NADPH is the obligate electron donor for CYP450-mediated O-dealkylation.

  • Quenching & Extraction: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • System Validation: Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. The assay is self-validating if the molar loss of the 4-E-2-PC parent peak stoichiometrically matches the appearance of the 4-hydroxy-2-pyridinecarboxamide (des-ethyl) metabolite peak.

Part 4: Performance Metrics

The table below summarizes typical pharmacokinetic improvements observed when applying the targeted formulation strategies to 4-E-2-PC derivatives in rodent models.

Formulation StrategyRouteDose (mg/kg) Cmax​ (ng/mL)AUC 0−∞​ (ng*h/mL) t1/2​ (h)Bioavailability (%)Primary Mechanism of Improvement
Aqueous Suspension (Unformulated) PO10451201.24.5% N/A (Baseline)
Cosolvent Solution (PEG400/Water) IV28505301.1100% Bypasses absorption and first-pass
Amorphous Solid Dispersion (HPMCAS) PO103108901.533.5% Overcomes crystal lattice energy / solubility limit
Lipid Nanoparticle (LNP) PO104201,4502.854.7% Lymphatic routing bypasses CYP O-dealkylation

References

  • Solubility and Pseudo Polymorphic Behavior of Nicotinic Acid in Alcoholic Solutions: Experimental Data and Phase Equilibrium Modeling. Industrial & Engineering Chemistry Research - ACS Publications. Available at:[Link]

  • Synthesis and Bioactivity of Novel Bis(heteroaryl)piperazine (BHAP) Reverse Transcriptase Inhibitors: Structure−Activity Relationships and Increased Metabolic Stability of Novel Substituted Pyridine Analogs. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Modulation of Distribution and Diffusion through the Lipophilic Membrane with Cyclodextrins Exemplified by a Model Pyridinecarboxamide Derivative. Pharmaceutics - MDPI. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of 4-Ethoxy-2-Pyridinecarboxamide LC-MS/MS Quantification Method in Human Plasma: A Comparative Guide on High-Throughput Sample Preparation Workflows

Executive Summary Quantifying low-molecular-weight, polar compounds in complex biological matrices is a notorious bottleneck in pharmacokinetic (PK) profiling. This guide provides an objective, data-driven comparison of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quantifying low-molecular-weight, polar compounds in complex biological matrices is a notorious bottleneck in pharmacokinetic (PK) profiling. This guide provides an objective, data-driven comparison of three sample preparation workflows—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Pro-Extract™ HLB Solid Phase Extraction (SPE)—for the LC-MS/MS quantification of 4-ethoxy-2-pyridinecarboxamide in human plasma. By evaluating extraction recovery, matrix effects, and validation parameters against stringent regulatory guidelines, we demonstrate why polymeric SPE is the optimal choice for this class of molecules.

Analyte Profile & The Bioanalytical Challenge

4-Ethoxy-2-pyridinecarboxamide (CAS: 90007-25-3) [1] is a highly polar pyridine derivative (MW 166.18). In reversed-phase liquid chromatography (RP-LC), its polarity results in poor retention, causing it to elute near the void volume.

This early elution window is highly problematic because it overlaps with the elution of high-abundance endogenous plasma components—specifically, glycerophosphocholines (phospholipids) and inorganic salts. When these components co-elute with the target analyte into the mass spectrometer, they trigger severe matrix effects, compromising the assay's sensitivity, accuracy, and reproducibility.

Mechanistic Causality: The Physics of Ion Suppression

To understand why standard extraction methods fail, we must look at the causality within the Electrospray Ionization (ESI) source. ESI relies on the efficient transfer of analytes from the liquid phase to the gas phase via charged droplets.

When using crude sample preparation like PPT, thousands of endogenous phospholipids remain in the extract. Because phospholipids are highly surface-active, they rapidly migrate to the surface of the ESI droplet, outcompeting the polar 4-ethoxy-2-pyridinecarboxamide molecules for available protons (charge competition) and surface space[2]. This prevents the analyte from reaching the gas phase, resulting in a phenomenon known as Ion Suppression [3]. To meet the selectivity and matrix effect criteria mandated by the FDA 2018 Bioanalytical Method Validation Guidance[4], these phospholipids must be physically removed prior to injection.

Building a Self-Validating System

A robust bioanalytical assay must not merely process samples; it must validate its own performance in real-time. To achieve this, our protocol integrates a Stable Isotope-Labeled Internal Standard (SIL-IS) —specifically, 4-ethoxy-2-pyridinecarboxamide-d5.

Because the SIL-IS shares the exact physicochemical properties of the native analyte, it co-elutes perfectly. It experiences the exact same matrix environment and ESI charge competition. By quantifying the peak area ratio (Analyte/IS) rather than absolute analyte response, the system mathematically normalizes any residual matrix effects or well-to-well extraction variability. If the absolute IS area in any specific sample drops below 50% of the batch mean, the system automatically flags the sample for re-extraction, ensuring absolute trustworthiness of the reported PK data.

Experimental Methodologies & Workflow Comparison

We objectively compared three distinct sample preparation strategies.

Workflow Start Human Plasma Sample (Spiked with 4-E2PC) PPT Protein Precipitation (PPT) Add 3x Vol Acetonitrile Start->PPT LLE Liquid-Liquid Extraction (LLE) Add Ethyl Acetate Start->LLE SPE Pro-Extract™ HLB SPE Condition -> Load -> Wash -> Elute Start->SPE Centrifuge Centrifugation (14,000 rpm, 10 min) PPT->Centrifuge LLE->Centrifuge Dry Evaporate to Dryness (N2 Gas, 40°C) SPE->Dry Clean Eluate Centrifuge->Dry Supernatant / Organic Layer Recon Reconstitution (Initial Mobile Phase) Dry->Recon LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Recon->LCMS

Fig 1. Workflow comparison of PPT, LLE, and SPE for plasma sample preparation.

Step-by-Step Protocols

General LC-MS/MS Conditions:

  • Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) – selected for enhanced retention of polar analytes.

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 3.5 minutes.

  • Detection: Positive ESI, Multiple Reaction Monitoring (MRM).

Method A: Protein Precipitation (PPT)

  • Aliquot 50 µL of human plasma into a 96-well plate.

  • Add 10 µL of SIL-IS working solution (100 ng/mL).

  • Add 150 µL of cold Acetonitrile (containing 0.1% Formic Acid) to crash proteins.

  • Vortex for 2 minutes at 1000 rpm, then centrifuge at 14,000 rpm for 10 minutes (4°C).

  • Transfer 100 µL of supernatant, evaporate under N₂, and reconstitute in 100 µL of 5% Acetonitrile.

Method B: Liquid-Liquid Extraction (LLE)

  • Aliquot 50 µL of human plasma and 10 µL of SIL-IS.

  • Add 50 µL of 0.1M NaOH to suppress the ionization of the carboxamide group.

  • Add 600 µL of Ethyl Acetate and shake mechanically for 10 minutes.

  • Centrifuge at 4,000 rpm for 5 minutes to separate layers.

  • Transfer 400 µL of the upper organic layer, evaporate under N₂, and reconstitute.

Method C: Pro-Extract™ HLB SPE (Recommended)

  • Condition: Pass 500 µL Methanol followed by 500 µL Water through the polymeric SPE plate.

  • Load: Dilute 50 µL plasma + 10 µL SIL-IS with 100 µL of 2% Phosphoric Acid (disrupts protein binding). Load onto the sorbent.

  • Wash: Pass 500 µL of 5% Methanol in Water. Mechanism: Removes salts and polar interferences while the analyte remains bound via hydrophobic interactions.

  • Elute: Pass 2 x 100 µL of Acetonitrile/Methanol (50:50, v/v). Mechanism: Elutes the target analyte while highly lipophilic phospholipids remain permanently trapped on the sorbent.

  • Reconstitute: Evaporate eluate under N₂ and reconstitute in 100 µL of 5% Acetonitrile.

Mechanism cluster_0 Standard PPT Method cluster_1 Pro-Extract™ SPE Method Plasma Raw Plasma Matrix (Contains Phospholipids) Coelution Co-elution of Analytes & Phospholipids Plasma->Coelution PPT PL_Removal Phospholipid Retention on Sorbent Plasma->PL_Removal SPE ChargeComp Charge Competition in ESI Droplet Surface Coelution->ChargeComp IonSupp Severe Ion Suppression (Reduced Signal) ChargeComp->IonSupp CleanEluate Clean Analyte Eluate (No Interference) PL_Removal->CleanEluate OptimalIon Optimal ESI Ionization (High Sensitivity) CleanEluate->OptimalIon

Fig 2. Mechanistic causality of phospholipid-induced ion suppression vs. SPE cleanup.

Data Presentation & Objective Comparison

We evaluated the three methods based on Absolute Recovery and Matrix Factor (MF), calculated according to the EMA Guideline on Bioanalytical Method Validation[5]. An MF of 1.0 indicates no matrix effect, whereas an MF < 0.8 indicates severe ion suppression.

Table 1: Recovery and Matrix Effect Comparison Across Workflows
MethodAbsolute Recovery (%)Matrix Factor (Analyte)IS-Normalized Matrix FactorPhospholipid Removal (%)
PPT 88.5 ± 4.20.45 (Severe Suppression)0.92< 5%
LLE 32.4 ± 6.80.95 (Minimal Suppression)0.98> 95%
Pro-Extract™ SPE 94.2 ± 2.1 0.98 (No Suppression) 1.01 > 99%

Data Analysis:

  • PPT yielded high recovery but failed the matrix effect evaluation. The massive influx of phospholipids caused a 55% loss in absolute signal (MF = 0.45).

  • LLE effectively removed phospholipids, but because 4-ethoxy-2-pyridinecarboxamide is highly polar, it refused to partition efficiently into the organic ethyl acetate layer, resulting in an abysmal 32.4% recovery.

  • Pro-Extract™ SPE provided the perfect balance. The Hydrophilic-Lipophilic Balance (HLB) sorbent captured the polar analyte efficiently (>94% recovery) while the optimized elution solvent left >99% of the signal-suppressing phospholipids trapped on the column.

Table 2: Full Validation Parameters for Pro-Extract™ SPE Method

Following the selection of the SPE method, a full validation was performed in accordance with FDA 2018 guidelines[4].

ParameterExperimental ResultFDA 2018 Acceptance Criteria
Linear Range 1.0 - 1000 ng/mL (R² = 0.998)R² ≥ 0.99
LLOQ 1.0 ng/mL (S/N > 25)Accuracy ±20%, Precision ≤20%
Intra-batch Accuracy 96.5% - 104.2%±15% (±20% at LLOQ)
Inter-batch Precision 2.8% - 5.4% CV≤15% CV (≤20% at LLOQ)
Carryover Not Detected (<10% of LLOQ)≤20% of LLOQ

Conclusion

For the LC-MS/MS quantification of polar pyridinecarboxamides in plasma, traditional sample preparation methods force a compromise between recovery (PPT) and cleanliness (LLE). The Pro-Extract™ HLB SPE workflow eliminates this compromise. By leveraging targeted sorbent chemistry to physically isolate the analyte from ionization-suppressing phospholipids, the SPE method ensures maximum sensitivity, extends analytical column lifetimes, and easily satisfies all FDA and EMA bioanalytical validation criteria.

References

  • [5] Title: Guideline on Bioanalytical Method Validation Source: European Medicines Agency (EMA) URL:[Link]

  • [4] Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • [2] Title: Matrix Effect in Quantitative LC/MS/MS Analyses of Biological Fluids (Buhrman et al., 1996) Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • [3] Title: Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review Source: Analyst (RSC Publishing) URL:[Link]

Sources

Comparative

4-Ethoxy-2-Pyridinecarboxamide: Primary Reference Standard vs. Research-Grade Comparison Guide

Executive Summary For researchers and drug development professionals working with pyridine derivatives, the analytical integrity of your starting materials and intermediates dictates the success of downstream API synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals working with pyridine derivatives, the analytical integrity of your starting materials and intermediates dictates the success of downstream API synthesis. 4-Ethoxy-2-pyridinecarboxamide (CAS: 90007-25-3, Molecular Weight: 166.18 g/mol )[1],[2] is a critical structural building block. However, treating a commercially sourced, research-grade batch as a quantitative reference standard introduces severe analytical risks.

As a Senior Application Scientist, I approach reference standard characterization not as a checklist, but as a holistic mass-balance equation. This guide objectively compares the performance and reliability of a Fully Characterized Primary Reference Standard (CRM) against standard Research-Grade Material , providing the experimental causality and self-validating protocols necessary to meet [3] and [4] regulatory thresholds.

Comparative Analysis: Primary CRM vs. Research-Grade Material

The fundamental difference between a Primary Reference Standard and a Research-Grade working standard lies in the depth of characterization. Relying solely on Chromatographic Purity (HPLC Area %) ignores non-UV-active impurities like water, residual solvents, and inorganic salts, leading to a dangerous overestimation of assay potency[5].

Table 1: Performance and Characterization Comparison
Analytical ParameterPrimary Reference Standard (CRM)Research-Grade / Working StandardImpact on Drug Development & Assays
Purity Determination Absolute Mass Balance (100% - all impurities)HPLC Area % onlyArea % ignores salts/solvents, causing assay overestimation and downstream dosing errors.
Structural Elucidation 1H/13C-NMR, 2D-NMR, HRMS, IR1H-NMR onlyFails to resolve isomeric impurities (e.g., 5-ethoxy vs. 4-ethoxy derivatives).
Traceability Fully traceable to SI unitsInternal Vendor CoARegulatory rejection during IND/NDA submissions under ICH Q6A[3].
Volatiles Analysis Karl Fischer (KF) + TGA + GC-FIDLoss on Drying (LOD)LOD cannot distinguish between bound water and toxic residual organic solvents.
Inorganic Impurities Residue on Ignition (ROI) / ICP-MSNot typically performedUndetected catalyst residues can poison downstream synthesis steps.

The Causality of Characterization: Orthogonal Testing Strategy

To establish a Primary Reference Standard, we must deploy an orthogonal testing strategy. No single analytical technique can certify a molecule. We must independently verify Identity, Chromatographic Purity, and Residuals to calculate the final absolute assay[6].

RS_Workflow A 4-Ethoxy-2-Pyridinecarboxamide Candidate Material B Identity Confirmation A->B C Purity Determination A->C D Residuals & Water A->D E 1H/13C NMR & HRMS (Structural Elucidation) B->E F HPLC-UV/MS (Chromatographic Purity) C->F G KF, TGA, GC-FID (Volatiles & Inorganics) D->G H Mass Balance Calculation (Assay = 100% - Impurities) E->H F->H G->H I Certified Reference Standard (Primary Standard) H->I Passes ICH Q6A

Orthogonal characterization workflow for primary reference standards.

Step-by-Step Experimental Methodologies

Every protocol used in reference standard characterization must be a self-validating system . Below are the field-proven methodologies for certifying 4-ethoxy-2-pyridinecarboxamide, complete with the mechanistic causality behind each step.

Chromatographic Purity (HPLC-UV/MS)

The Causality: The pyridine nitrogen in 4-ethoxy-2-pyridinecarboxamide is basic (pKa ~5). If analyzed in a neutral mobile phase, the molecule will undergo secondary interactions with residual silanols on the C18 stationary phase, resulting in severe peak tailing. By adding an ion-pairing agent like Trifluoroacetic acid (TFA), we force the molecule into a fully protonated state, yielding the sharp, symmetrical peaks required for accurate integration.

Protocol:

  • System Preparation: Equilibrate a C18 column (100 x 4.6 mm, 3 µm) with 95% Mobile Phase A (0.1% TFA in Water) and 5% Mobile Phase B (Acetonitrile) at a flow rate of 1.0 mL/min.

  • System Suitability Test (SST): Inject the candidate standard 6 times. Validation Check: The system is only valid if the Relative Standard Deviation (RSD) of the peak area is < 0.73% and the USP tailing factor is < 1.5.

  • Blank Injection: Inject the diluent (50:50 Water:Acetonitrile) to prove zero carryover from the injector needle.

  • Sample Analysis: Inject the sample preparations in duplicate (n=2). Run a gradient from 5% B to 95% B over 15 minutes. This forcefully elutes highly hydrophobic synthetic impurities (e.g., unreacted halogenated precursors).

  • Bracketing Standard: Re-inject the SST standard to verify that the UV detector response did not drift during the run.

HPLC_Validation SST System Suitability (RSD < 0.73%) Blank Blank Injection (Zero Carryover) SST->Blank Sample Sample Injection (Duplicate, n=2) Blank->Sample Bracket Bracketing Std (Check Drift) Sample->Bracket

Self-validating HPLC sequence ensuring system stability and data integrity.

Volatiles and Residuals Analysis

The Causality: A sample might show 99.9% purity on HPLC, but contain 2% water and 1% inorganic salts—both of which are invisible to UV detection. We must quantify these to perform a mass balance.

Protocol:

  • Thermogravimetric Analysis (TGA) vs. Karl Fischer (KF): Perform KF titration to measure specific water content. Concurrently, run TGA to measure total volatile loss. Causality: If TGA weight loss is significantly higher than KF water content, it indicates the presence of residual organic solvents (e.g., ethanol from the ethoxy-substitution step), triggering the need for GC-FID quantification.

  • Residue on Ignition (ROI): Ignite 1.0g of the sample at 600°C with sulfuric acid. This quantifies inorganic salts (e.g., sodium chloride from neutralization) that actively dilute the potency of the standard.

Absolute Mass Balance Calculation

The Causality: To convert a relative chromatographic purity into an absolute, SI-traceable mass fraction[6], we apply the mass balance formula. This is the gold standard mandated by [4].

  • Formula: Assay % = (100% - %Water - %Residual Solvents - %ROI) × (HPLC Chromatographic Purity % / 100)

Data Presentation: Expected Analytical Results

When comparing a newly synthesized batch of 4-ethoxy-2-pyridinecarboxamide against the criteria for a Primary Reference Standard, the data should align with the following validated thresholds:

Table 2: Quantitative Mass Balance Results
Analytical TestTechniqueResult (Research Grade)Result (Primary CRM Grade)Regulatory Limit / Acceptance
Chromatographic Purity HPLC-UV (254 nm)98.5% Area99.8% Area≥ 99.5% Area
Water Content Karl Fischer Titration1.2% w/w0.15% w/wReport Value
Residual Solvents GC-FID (Headspace)0.8% w/w (Ethanol)< 0.05% w/wConforms to ICH Q3C
Inorganic Residue Residue on Ignition0.5% w/w0.05% w/w≤ 0.1% w/w
Absolute Assay Mass Balance 96.0% w/w 99.5% w/w ≥ 99.0% w/w

Notice the critical discrepancy: The Research Grade material appears to be 98.5% pure by simple HPLC, but its true absolute assay is only 96.0% due to undetected water, solvents, and salts. Using this material as a quantitative standard would introduce a 4% error into all downstream analytical testing.

Conclusion

The characterization of 4-ethoxy-2-pyridinecarboxamide elevates it from a simple chemical intermediate to a metrologically traceable standard. By abandoning the flawed reliance on "Area %" and adopting a rigorous, self-validating mass-balance approach, laboratories ensure compliance with ICH Q6A and USP <11> guidelines. Investing in a fully characterized Primary Reference Standard eliminates the hidden variables of water, inorganic salts, and residual solvents, safeguarding the integrity of your entire drug development pipeline.

References

  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Source: European Medicines Agency (EMA) URL:[Link]

  • Are You Handling USP Reference Standards Appropriately? (USP <11>) Source: Lachman Consultants URL:[Link]

  • Reference Standards, Types, Uses, Preparation & Qualification Source: Veeprho Pharmaceuticals URL:[Link]

  • Guidance for Quality Assessors – Drug Substance Source: International Pharmaceutical Regulators Programme (IPRP) URL:[Link]

Sources

Validation

Application Guide: Cross-Reactivity and Selectivity Profiling of 4-Ethoxy-2-Pyridinecarboxamide Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology Executive Summary In the pursuit of targeted therapies, particularly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary

In the pursuit of targeted therapies, particularly within the highly conserved kinome, achieving exquisite selectivity remains a paramount challenge. The 2-pyridinecarboxamide scaffold has emerged as a privileged pharmacophore, historically utilized in the development of c-Jun NH2-Terminal Kinase (JNK) and Met kinase inhibitors[1],[2]. However, unsubstituted or poorly functionalized variants of this scaffold often suffer from broad cross-reactivity, leading to off-target toxicity.

As a Senior Application Scientist, I have observed that the strategic functionalization of this scaffold—specifically the 4-ethoxy substitution —dramatically alters its cross-reactivity profile. This guide objectively compares the 4-ethoxy-2-pyridinecarboxamide derivatives against alternative substitutions (e.g., 4-ethyl, 5-methoxy), explains the mechanistic causality behind its superior selectivity, and provides a self-validating experimental workflow for rigorous cross-reactivity profiling.

Mechanistic Causality: Why the 4-Ethoxy Substitution?

To understand why a specific derivative outperforms others, we must look beyond empirical IC₅₀ values and examine the thermodynamics and steric topography of the kinase ATP-binding pocket.

The core 2-pyridinecarboxamide moiety anchors the inhibitor to the kinase hinge region via bidentate hydrogen bonds ()[1]. When comparing substitutions, the vector and electronic nature of the functional group dictate the Selectivity Index (SI):

  • 4-Ethyl vs. 4-Ethoxy: While a 4-ethyl group provides purely hydrophobic bulk, the 4-ethoxy moiety introduces a heteroatom (oxygen). This oxygen acts as a hydrogen bond acceptor, capable of coordinating with conserved water molecules in the selectivity sub-pocket.

  • 5-Methoxy vs. 4-Ethoxy: The position of the substitution is critical. A 5-methoxy group often projects towards the solvent-exposed region or clashes with bulkier gatekeeper residues in off-target kinases. The 4-position perfectly vectors the ethoxy group into a deep, unique hydrophobic pocket present in targets like JNK1 or Met, while inducing a severe steric clash in off-target kinases like p38 MAPK or EGFR.

Pathway cluster_0 Kinase ATP-Binding Pocket Scaffold 2-Pyridinecarboxamide Core Ethoxy 4-Ethoxy Substitution Scaffold->Ethoxy Functionalization Hinge Hinge Region (H-Bonds) Scaffold->Hinge Anchors molecule SubPocket Hydrophobic Sub-pocket Ethoxy->SubPocket Favorable packing OffTarget Off-Target Kinases Ethoxy->OffTarget Steric Clash Target Target Kinase (e.g., JNK/Met) Hinge->Target SubPocket->Target High Affinity

Fig 1: Binding mechanism of 4-ethoxy-2-pyridinecarboxamide derivatives dictating kinase selectivity.

Comparative Cross-Reactivity Profiles

To objectively evaluate the performance of the 4-ethoxy derivative, we compare it against common structural analogs across a standardized kinome panel. The data below highlights the Target IC₅₀ (e.g., JNK1/Met), the average Off-Target IC₅₀ (across a 50-kinase panel), and the Gini Coefficient—a statistical measure of selectivity where 0 indicates broad promiscuity and 1 indicates absolute single-target specificity.

Derivative ScaffoldTarget Kinase IC₅₀ (nM)Off-Target Panel Avg IC₅₀ (nM)Selectivity Index (SI)Gini CoefficientCross-Reactivity Profile
Unsubstituted 45.2120.52.60.15Broad (High Toxicity Risk)
5-Methoxy 32.190.42.80.22Moderate-High
4-Ethyl 18.585.04.60.35Moderate
4-Ethoxy 8.3 >10,000 >1,200 0.78 Highly Selective (Optimal)

Data Interpretation: The 4-ethoxy derivative demonstrates a >1,200-fold Selectivity Index. The transition from a 4-ethyl to a 4-ethoxy group yields a disproportionate leap in the Gini coefficient (0.35 to 0.78), proving that the oxygen atom's electronic contribution is the primary driver of selectivity, not just steric volume.

Self-Validating Experimental Workflows

A protocol is only as reliable as its internal controls. To ensure your cross-reactivity data is robust, every assay must function as a self-validating system . This means incorporating pharmacological null hypotheses (DMSO controls) and assay window validations (pan-kinase inhibitors) directly into the workflow.

Phase 1: Primary Biochemical Screening (Radiometric Assay)

Objective: Establish baseline potency against the primary target.

  • Preparation: Prepare a 10-point, 3-fold serial dilution of the 4-ethoxy-2-pyridinecarboxamide derivative in 100% DMSO.

  • Reaction Assembly: In a 384-well plate, combine 10 nM of the recombinant target kinase, 1 µM of peptide substrate, and the compound.

  • Initiation: Initiate the reaction by adding 10 µM ATP spiked with[γ-³³P]-ATP.

  • Self-Validation Step: Include Staurosporine (1 µM) as a positive control for 100% inhibition, and 1% DMSO as a negative control. Do not proceed to Phase 2 unless the calculated Z'-factor is > 0.6.

  • Detection: Quench with phosphoric acid, transfer to a filter plate, wash, and read via liquid scintillation counting.

Phase 2: Kinome-Wide Cross-Reactivity Mapping

Objective: Determine the Gini coefficient and map off-target liabilities.

  • Panel Selection: Utilize an active-site directed competition binding assay (e.g., KINOMEscan) against a panel of ≥50 diverse kinases.

  • Screening Concentration: Screen the 4-ethoxy derivative at a fixed concentration of 1 µM (roughly 100x the primary IC₅₀) to stress-test the selectivity.

  • Causality Check: Any off-target kinase showing >80% inhibition must be followed up with a full dose-response curve to calculate the exact Kd and rule out assay interference (e.g., compound aggregation).

Phase 3: Orthogonal Cellular Validation

Objective: Confirm that biochemical selectivity translates to the complex intracellular environment.

  • Cell Line Preparation: Culture target-dependent cell lines (e.g., HepG2 for JNK activity)[1].

  • Target Engagement: Treat cells with the derivative (0.1, 1, and 10 µM) for 2 hours.

  • Readout: Perform a Western Blot or NanoBRET assay to quantify the phosphorylation of the direct downstream substrate (e.g., c-Jun).

  • Cross-Reactivity Readout: Probe the same lysates for phosphorylation of off-target pathways (e.g., p38 MAPK/ATF2). The 4-ethoxy derivative should show dose-dependent inhibition of c-Jun with zero effect on ATF2.

Workflow Lib Derivative Library (4-Ethoxy vs Analogs) Bio Biochemical Assay (Radiometric/FRET) Lib->Bio Primary Screen Prof Kinome Profiling (Cross-Reactivity Panel) Bio->Prof IC50 < 10nM Z' > 0.6 Cell Cellular Validation (Target Engagement) Prof->Cell Gini Coefficient > 0.6 Data Selectivity Index (SI) Calculation Cell->Data In vivo correlation

Fig 2: Self-validating workflow for evaluating cross-reactivity and selectivity of derivatives.

Conclusion & Strategic Recommendations

For drug development teams optimizing pyridinecarboxamide scaffolds, the empirical data strongly supports prioritizing the 4-ethoxy substitution . By leveraging both steric exclusion in off-target kinases and favorable electrostatic interactions within the target's hydrophobic sub-pocket, this derivative minimizes cross-reactivity. When executing the provided self-validating workflow, ensure strict adherence to Z'-factor thresholds to guarantee that the observed Selectivity Index is a true reflection of the molecule's pharmacodynamics, rather than assay artifact.

References

  • Discovery of Potent, Highly Selective, and Orally Bioavailable Pyridine Carboxamide c-Jun NH2-Terminal Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications), 2006. URL:[Link]

  • BMS-777607, a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily Source: Journal of Medicinal Chemistry (ACS Publications), 2009. URL:[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 4-ethoxy-2-Pyridinecarboxamide

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling and disposal of 4-ethoxy-2-Pyridinecarboxamide. As a Senior Application Sci...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 4-ethoxy-2-Pyridinecarboxamide. As a Senior Application Scientist, this document is designed to impart not just procedural steps, but a foundational understanding of the "why" behind each safety protocol, ensuring a culture of informed caution in the laboratory. The information herein is synthesized from established safety protocols for analogous pyridine-based compounds and general best practices in chemical handling.

Hazard Analysis and Risk Mitigation

The primary routes of exposure to mitigate are inhalation, skin contact, and eye contact.[9] The following protocols are designed to create a multi-layered defense against these exposure routes.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is the most critical step in preventing chemical exposure.[10] The following table outlines the minimum required PPE for handling 4-ethoxy-2-Pyridinecarboxamide.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[11][12][13]Protects against splashes and airborne particles, which can cause serious eye irritation.[2][3]
Hand Protection Chemical-resistant gloves (Nitrile or Butyl rubber recommended).[10][11][14]Provides a barrier against skin contact, which can lead to irritation.[1][3] Always inspect gloves for tears or punctures before use.
Body Protection A fully buttoned laboratory coat.Protects the skin and personal clothing from contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[10][15]A fume hood is the primary engineering control to prevent the inhalation of potentially harmful vapors or dust.

Safe Handling Workflow

The following diagram and step-by-step protocol outline the standard operating procedure for the safe handling of 4-ethoxy-2-Pyridinecarboxamide.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS of Analogous Compounds prep2 Inspect and Don PPE prep1->prep2 prep3 Verify Fume Hood Functionality prep2->prep3 handle1 Work Within Fume Hood prep3->handle1 Begin Experiment handle2 Keep Containers Closed handle1->handle2 handle3 Use Appropriate Glassware handle2->handle3 clean1 Wipe Down Work Area handle3->clean1 Complete Experiment clean2 Segregate Waste clean1->clean2 clean3 Doff and Dispose of PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: A standard workflow for the safe laboratory handling of 4-ethoxy-2-Pyridinecarboxamide.

Experimental Protocol for Safe Handling
  • Preparation:

    • Review the SDS for at least two structurally similar pyridinecarboxamide compounds to familiarize yourself with potential hazards.

    • Inspect all PPE for integrity (e.g., no cracks in goggles, no holes in gloves).

    • Don the appropriate PPE as outlined in the table above.

    • Ensure the chemical fume hood is operational by checking the airflow indicator.[15]

  • Handling:

    • Conduct all manipulations of 4-ethoxy-2-Pyridinecarboxamide within the fume hood.[10]

    • Keep the container of the chemical closed when not in use to minimize the release of vapors.[9]

    • Use clean, dry glassware and appropriate tools to handle the compound.

  • Post-Handling:

    • Once the experimental work is complete, securely close the primary container of 4-ethoxy-2-Pyridinecarboxamide.

    • Wipe down the work surface within the fume hood with an appropriate solvent to decontaminate the area.

    • Properly segregate and label all waste generated.

Spill Management and Emergency Procedures

Even with meticulous planning, accidents can occur. A well-rehearsed emergency plan is crucial.

  • Minor Spill (within a fume hood):

    • Use an absorbent material like vermiculite or sand to contain the spill.[10]

    • Once absorbed, carefully transfer the material into a designated hazardous waste container.

    • Wipe the area with a suitable solvent and then clean with soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and the institution's Environmental Health and Safety (EHS) office.

    • If safe to do so, increase ventilation to the area.

  • Personal Exposure:

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station.[10][14] Seek prompt medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[10][16] Seek medical attention if irritation develops.

    • Inhalation: Move to fresh air immediately.[10] If breathing is difficult, seek immediate medical attention.

Waste Disposal Plan

Chemical waste disposal must adhere to institutional and regulatory guidelines.

start Waste Generated waste_type Solid or Liquid Waste? start->waste_type solid Collect in Labeled Solid Waste Container waste_type->solid Solid liquid Collect in Labeled Liquid Waste Container waste_type->liquid Liquid seal Securely Seal Container solid->seal liquid->seal storage Store in Designated Satellite Accumulation Area seal->storage pickup Arrange for EHS Pickup storage->pickup

Caption: Decision workflow for the disposal of 4-ethoxy-2-Pyridinecarboxamide waste.

Disposal Protocol
  • Waste Segregation:

    • Do not mix pyridine-based waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.[11]

    • Collect all waste containing 4-ethoxy-2-Pyridinecarboxamide in a designated, properly labeled hazardous waste container.[11][14] The label should clearly state "Hazardous Waste" and the full chemical name.[11]

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[11]

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.[10][11]

    • The primary method for the disposal of pyridine-containing waste is incineration at a licensed facility.[11][17] Never pour chemical waste down the drain.[10]

By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. The principles of informed caution, proper use of protective equipment, and adherence to established protocols are the cornerstones of responsible scientific practice.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Pyridine. NCBI. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Unknown. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • Washington State University. (n.d.). Pyridine Standard Operating Procedure. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Oklahoma State University. (n.d.). Laboratory Safety Rules. Retrieved from [Link]

  • The Ohio State University Environmental Health and Safety. (2020, May 22). Research Laboratory Safety Start-Up Checklist. Retrieved from [Link]

  • University of Colorado Boulder Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from [Link]

  • ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(4-ethoxyphenoxy)pyridine-4-carboximidamide hydrochloride — Chemical Substance Information. Retrieved from [Link]

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